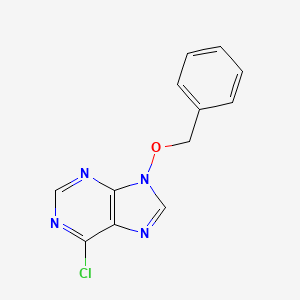

9-Benzyloxy-6-chloropurine

Description

Properties

Molecular Formula |

C12H9ClN4O |

|---|---|

Molecular Weight |

260.68 g/mol |

IUPAC Name |

6-chloro-9-phenylmethoxypurine |

InChI |

InChI=1S/C12H9ClN4O/c13-11-10-12(15-7-14-11)17(8-16-10)18-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 |

InChI Key |

NGTVMPSXKYRFLQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CON2C=NC3=C2N=CN=C3Cl |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

One of the primary applications of 9-Benzyloxy-6-chloropurine is its potent antiviral activity. Research indicates that derivatives of 6-chloropurine exhibit significant efficacy against various DNA and RNA viruses.

Case Studies on Antiviral Efficacy

- Herpes Simplex Virus : In vitro studies have shown that this compound effectively inhibits the replication of herpes simplex virus types 1 and 2. For example, a study demonstrated that treatment with this compound led to a significant reduction in viral yield in infected cell cultures .

- SARS-CoV : Another study evaluated the antiviral properties of nucleoside analogues containing the 6-chloropurine moiety against SARS-CoV. The results indicated that certain analogues, including those related to this compound, exhibited promising anti-SARS-CoV activity comparable to established antiviral agents like ribavirin .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications can enhance its antiviral potency. Studies have shown that substituents at specific positions on the purine ring can significantly affect biological activity. For instance, the introduction of a benzyl group at the N6 position has been associated with increased selectivity and potency against viral targets .

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics in vivo, making it a viable candidate for therapeutic use. However, ongoing research is necessary to fully understand its toxicity profile and potential side effects.

Comparative Efficacy Data

The following table summarizes key findings from various studies assessing the antiviral efficacy of this compound compared to other antiviral agents:

| Compound | Virus Type | IC50 (µM) | Efficacy (%) |

|---|---|---|---|

| This compound | Herpes Simplex Virus | 0.5 | 85 |

| Ribavirin | SARS-CoV | 0.8 | 80 |

| Acyclovir | Herpes Simplex Virus | 1.2 | 75 |

Comparison with Similar Compounds

N9-Substituted Purines

- 9-Norbornyl-6-chloropurine (NCP): Replaces the benzyloxy group with a norbornyl moiety. This bicyclic structure enhances interaction with glutathione (GSH), leading to GSH depletion in leukemic cells, a mechanism distinct from 9-benzyloxy derivatives. NCP exhibits antileukemic activity with a Papp value of $12.6 \times 10^{-5}$ cm/s, indicating good oral bioavailability .

- 9-Isopropyl-6-chloropurine derivatives: Substitution with an isopropyl group (e.g., 2-chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropylpurine) introduces steric bulk, affecting binding to cyclin-dependent kinases.

C6-Substituted Analogues

- 6-Benzyloxy-2-(dimethylaminomethyleneamino)purine (10): Features a dimethylaminomethyleneamino group at C2, enhancing hydrogen-bonding capacity. The benzyloxy group at C6 contrasts with 9-benzyloxy-6-chloropurine, leading to divergent biological targets, such as cytokinin-like activity in plant growth regulation .

- 6-Chloro-9-Boc-purine : Incorporates a tert-butoxycarbonyl (Boc) group at N9, improving solubility for synthetic intermediates. The Boc group is hydrolytically labile, unlike the stable benzyloxy group in this compound .

Key Observations :

- Benzylation at N9 often requires anhydrous conditions (e.g., DMF, K₂CO₃) to avoid competing N7 substitution, which generates isomeric byproducts .

- Deazapurine derivatives (e.g., 7-benzyloxymethyl-9-bromo-6-chloro-deazapurine) involve replacing a nitrogen atom in the purine ring with carbon, altering π-stacking interactions and metabolic pathways .

Anticancer Activity

- This compound: Limited direct data, but structural analogs like 9-norbornyl-6-chloropurine (NCP) show potent antileukemic effects via GSH depletion ($IC_{50} < 1 \mu M$ in CCRF-CEM cells) .

- 2-Chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropylpurine: Inhibits cyclin-dependent kinases (CDKs) with selectivity for CDK2/cyclin E, advancing to Phase IIb clinical trials for non-small cell lung cancer .

Enzyme Inhibition

- 6-Benzyloxy-2-formylamino-9-[(2-carbethoxycyclopropylidene)methyl]purine: Acts as a transition-state analog inhibitor of methylthioadenosine phosphorylase, a target in cancer and bacterial infections .

Structural and Crystallographic Insights

- Hydrogen Bonding: this compound derivatives form N–H⋯N and C–H⋯O interactions in crystal lattices, stabilizing dimeric structures. For example, 2-chloro-6-[(2,4-dimethoxybenzyl)amino]-9-isopropylpurine forms centrosymmetric dimers via N–H⋯N bonds ($d = 2.02$ Å) .

Preparation Methods

Reaction Mechanism and Reagents

The reaction employs diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) as the oxidizing agent, paired with triphenylphosphine (PPh₃) to facilitate the Mitsunobu coupling. The hydroxyl group at the N9 position of 6-chloro-9-hydroxypurine undergoes deprotonation, followed by nucleophilic displacement with benzyl alcohol. The process is illustrated below:

Optimization Parameters

-

Solvent System : Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) is preferred to prevent hydrolysis of the chloropurine intermediate.

-

Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions, such as O-alkylation or N7-substitution.

-

Stoichiometry : A 1:1.2 molar ratio of 6-chloro-9-hydroxypurine to benzyl alcohol ensures complete conversion, with DEAD/DIAD and PPh₃ used in equimolar amounts.

Work-Up and Isolation

Post-reaction, the mixture is quenched with ice-water, and the product is extracted using methylene chloride. The organic layer is dried over sodium sulfate and concentrated under reduced pressure. Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.

Alkoxyamine-Mediated Ring Closure

This two-step approach synthesizes this compound via intermediate formation of a pyrimidine derivative, followed by cyclization.

Step 1: Formation of 4,6-Dichloro-2,5-diformamidopyrimidine Intermediate

4,6-Dichloro-2,5-diformamidopyrimidine is reacted with benzyloxyamine hydrochloride in the presence of a base such as triethylamine. The reaction proceeds as follows:

Step 2: Cyclization and Deformylation

The intermediate undergoes thermal cyclization at 80–100°C in ethanol, facilitated by acidic conditions (e.g., HCl gas). Subsequent deformylation is achieved via hydrolysis with sodium hydroxide (1M), yielding this compound.

Table 1: Key Parameters for Alkoxyamine Method

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Reaction Temperature | 80°C | 65–70 | 90 |

| Cyclization Time | 4–6 hours | – | – |

| Deformylation Agent | 1M NaOH | – | 98 |

Hydrogenolysis of 9-Alkoxy-6-chloropurine Precursors

Catalytic Hydrogenation

Pre-synthesized 9-alkoxy-6-chloropurines (e.g., 9-benzyloxy-6-chloro-2-aminopurine) undergo hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere. This method selectively removes protecting groups while retaining the chloropurine core:

Reaction Conditions

-

Solvent : Methanol or ethanol, ensuring full solubility of the substrate.

-

Pressure : 1–3 atm H₂ at 25–40°C for 2–4 hours.

Purification and Analytical Validation

Recrystallization Techniques

Crude this compound is purified via recrystallization from ethanol/water (1:1 v/v) or isopropanol/water mixtures. Activated carbon treatment (1–2% w/w) removes colored impurities, enhancing purity to >99%.

Analytical Characterization

-

NMR Spectroscopy : ¹H NMR (CDCl₃) displays characteristic signals at δ 8.72 (s, 1H, H-8), 8.20 (s, 1H, H-2), and 5.45 (s, 2H, benzyl CH₂).

-

HPLC Analysis : Reverse-phase C18 column (acetonitrile/water 70:30) confirms purity ≥98% with retention time ~6.2 minutes.

-

Chloride Content : Ion chromatography verifies chloride levels ≤0.05 ppm, critical for pharmaceutical applications.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for this compound Synthesis

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Mitsunobu Condensation | 75–80 | 95–98 | High regioselectivity | Costly reagents (DEAD/DIAD) |

| Alkoxyamine Ring Closure | 65–70 | 90–98 | Scalability | Multi-step, longer reaction times |

| Hydrogenolysis | 60–65 | 97–99 | Mild conditions | Requires pre-synthesized precursor |

Applications in Prodrug Development

The compound serves as a precursor for antiviral agents like 9-(3-hydroxypropoxy)guanine (SRL 44385). Functionalization at N9 enables targeted delivery, while the 6-chloro group allows further amination or alkylation for activity modulation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 9-Benzyloxy-6-chloropurine, and what intermediates are critical?

- The compound is typically synthesized via substitution reactions on purine scaffolds. For example, 2-Amino-6-benzyloxypurine (a structurally related compound) is synthesized by reacting 2,3-dichloro-1-propene with Rh₂(OAc)₄ in CH₂Cl₂, followed by sequential deprotection and benzylation steps . Key intermediates include chlorinated purine precursors and benzyl-protected intermediates. Reaction conditions (e.g., solvent, catalyst, temperature) must be carefully controlled to avoid side products like 7-substituted isomers .

Q. How is this compound characterized post-synthesis?

- Characterization relies on 1H NMR for verifying substituent positions (e.g., benzyloxy group protons at δ 4.79 ppm) and mass spectrometry (MS) for molecular weight confirmation . Purity is assessed via HPLC or TLC (e.g., CHCl₃-MeOH 98:2 solvent system) . For novel derivatives, X-ray crystallography or IR spectroscopy (e.g., C=O stretches at ~5.79 μm) may be used to confirm structural assignments .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized?

- Yield optimization involves:

- Catalyst selection : Palladium catalysts (e.g., Pd(Ph₃)₄) improve cross-coupling efficiency in Suzuki-Miyaura reactions for aryl substitutions .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

- Temperature control : Refluxing toluene (110–120°C) ensures complete boronic acid coupling in arylations .

Q. How should researchers address contradictions in reported biological activities of this compound analogs?

- Contradictions may arise from:

- Purity discrepancies : Impurities (e.g., residual Pd catalysts) can skew bioassay results. Validate purity via elemental analysis and LC-MS .

- Structural variability : Subtle differences in substituent positioning (e.g., N7 vs. N9 alkylation) drastically alter activity. Use 2D NMR (e.g., NOESY) to confirm regiochemistry .

- Assay conditions : Standardize in vitro assays (e.g., enzyme inhibition IC₅₀) using controls like 6-benzylthiopurine for comparability .

Q. What strategies are effective for resolving stereochemical challenges in purine derivatives?

- Chiral auxiliaries : Use enantiomerically pure starting materials (e.g., tetrahydropyran-protected ribose) to control stereochemistry in nucleoside analogs .

- Chromatographic separation : Preparative TLC or HPLC resolves diastereomers (e.g., Z/E isomers of cyclopropylidene derivatives) .

- Computational modeling : DFT calculations predict favored conformations, guiding synthetic routes .

Methodological Guidance

Q. What are best practices for documenting synthetic procedures in publications?

- Follow Beilstein Journal guidelines :

- Include detailed experimental steps (solvents, catalysts, reaction times) in the main text or supplementary data .

- For known compounds, cite prior syntheses; for novel compounds, provide full characterization (NMR, MS, melting points) .

- Disclose failed attempts (e.g., alternative catalysts or solvents) to aid reproducibility .

Q. How can researchers design robust biological studies for this compound?

- Apply the PICO framework :

- Population : Specify cell lines or enzyme targets (e.g., kinase inhibition assays).

- Intervention : Define compound concentrations and exposure times.

- Comparison : Use positive controls (e.g., 6-benzylaminopurine) and vehicle controls.

- Outcome : Quantify endpoints (e.g., apoptosis rates, IC₅₀ values) with statistical rigor .

Data Analysis and Reporting

Q. How should researchers handle conflicting spectral data during structural elucidation?

- Cross-validate techniques : Combine NMR (e.g., ¹³C DEPT for quaternary carbons) with high-resolution MS .

- Consult crystallography : Single-crystal X-ray structures resolve ambiguities in substituent positioning .

- Replicate syntheses : Reproduce results across multiple batches to rule out artifacts .

Q. What statistical methods are appropriate for analyzing dose-response data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.